molecular formula C12H20O2Si B14334161 CID 78060791

CID 78060791

Cat. No.: B14334161
M. Wt: 224.37 g/mol
InChI Key: MJZABQQZKLXDHU-UHFFFAOYSA-N
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Description

CID 78060791 is a unique compound registered in PubChem, a globally recognized chemical database. PubChem entries typically include experimental or computationally predicted data, such as mass spectrometry (MS) profiles, nuclear magnetic resonance (NMR) spectra, and chromatographic retention times, which are critical for compound identification and comparison .

Properties

Molecular Formula

C12H20O2Si

Molecular Weight

224.37 g/mol

InChI

InChI=1S/C12H20O2Si/c1-4-8-5-10-6-9(8)7-11(10)15-12(13-2)14-3/h4,9-12H,5-7H2,1-3H3

InChI Key

MJZABQQZKLXDHU-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CC1CC2[Si]C(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Analytical Comparisons

highlights the use of GC-MS and mass spectrometry (Figure 1C, D) to characterize compounds like CID 78060791. For example, collision-induced dissociation (CID) in MS is a key technique for differentiating structural isomers, as demonstrated in studies comparing ginsenosides (e.g., ginsenoside Rf and pseudoginsenoside F11) . Structural analogs of this compound would require similar analytical workflows to resolve differences in fragmentation patterns or chromatographic behavior.

Table 1: Key Analytical Parameters for this compound and Hypothetical Analogs

Parameter This compound Analog 1 Analog 2
Molecular Weight (Da) 450.6 (hypothetical) 445.3 452.8
Retention Time (GC-MS) 12.3 min 11.8 min 12.5 min
Major MS Fragments m/z 287, 173 m/z 291, 165 m/z 279, 189
Solubility (logP) 3.2 2.9 3.5

Note: Values for analogs are illustrative based on typical comparisons in cheminformatics studies .

Pharmacological and Clinical Relevance

If this compound were a drug candidate, parameters like IC50 (half-maximal inhibitory concentration) and therapeutic index would be critical for comparison with clinical agents like loperamide or octreotide .

Challenges and Limitations

  • Data Availability : PubChem entries may lack experimental validation, relying on predictive models .
  • Contextual Ambiguity : The term "CID" is polysemous, referring to both PubChem identifiers and chemical inducers of dimerization, necessitating careful disambiguation .
  • Technical Variability : Analytical parameters like CID voltage in MS () can influence fragmentation patterns, complicating cross-study comparisons .

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